molecular formula C10H12N2O3 B8134055 Ethyl 4-(N'-hydroxycarbamimidoyl)benzoate CAS No. 1227154-44-0

Ethyl 4-(N'-hydroxycarbamimidoyl)benzoate

Cat. No.: B8134055
CAS No.: 1227154-44-0
M. Wt: 208.21 g/mol
InChI Key: TWJNCSRXQUPHRU-UHFFFAOYSA-N
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Description

Ethyl 4-(N’-hydroxycarbamimidoyl)benzoate is an organic compound with the molecular formula C10H12N2O3. It is known for its unique structure, which includes an ester group and an amidine derivative. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(N’-hydroxycarbamimidoyl)benzoate can be synthesized through a multi-step process. One common method involves the reaction of ethyl 4-aminobenzoate with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate, to form the corresponding hydroxylamine derivative. This intermediate is then treated with an appropriate reagent, such as ethyl chloroformate, to yield the final product .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(N’-hydroxycarbamimidoyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoates and amidine derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 4-(N’-hydroxycarbamimidoyl)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(N’-hydroxycarbamimidoyl)benzoate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets are still under investigation, but its structure suggests it may interact with proteins involved in cellular signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

    4-(N’-Hydroxycarbamimidoyl)benzoic acid: This compound shares a similar structure but lacks the ethyl ester group.

    Ethyl 4-aminobenzoate: This is a precursor in the synthesis of Ethyl 4-(N’-hydroxycarbamimidoyl)benzoate and has different chemical properties.

    Ethyl 4-(dimethylamino)benzoate: Another ester derivative with different substituents on the benzene ring.

Uniqueness

Ethyl 4-(N’-hydroxycarbamimidoyl)benzoate is unique due to its combination of an ester group and an amidine derivative, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications .

Properties

IUPAC Name

ethyl 4-[(Z)-N'-hydroxycarbamimidoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-2-15-10(13)8-5-3-7(4-6-8)9(11)12-14/h3-6,14H,2H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJNCSRXQUPHRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401245306
Record name Ethyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401245306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227154-44-0
Record name Ethyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227154-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401245306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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